Etiprednol Dicloacetate

Description

This compound (BNP-166) is a soft corticosteroid with anti-inflammatory properties that has been indicated in the treatment of asthma and Chron's disease. Anti-asthmatic effects were associated with decreased cytokine production in lipopolysaccharide-stimulated lymphocytes and attenuated lectin-induced proliferation of blood mononuclear cells in tissue culture.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

a soft corticosteroid

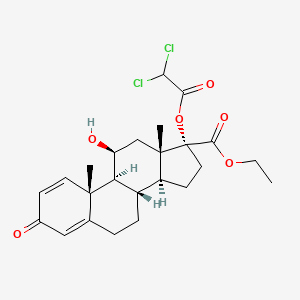

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (8S,9S,10R,11S,13S,14S,17R)-17-(2,2-dichloroacetyl)oxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30Cl2O6/c1-4-31-21(30)24(32-20(29)19(25)26)10-8-16-15-6-5-13-11-14(27)7-9-22(13,2)18(15)17(28)12-23(16,24)3/h7,9,11,15-19,28H,4-6,8,10,12H2,1-3H3/t15-,16-,17-,18+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIOVDNCIZSSSF-RFAJLIJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30Cl2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313806 | |

| Record name | Etiprednol dicloacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199331-40-3 | |

| Record name | Etiprednol dicloacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199331-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etiprednol dicloacetate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199331403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etiprednol dicloacetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etiprednol dicloacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETIPREDNOL DICLOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/332VLD554F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Etiprednol Dicloacetate from Prednisolone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etiprednol dicloacetate, a "soft" corticosteroid, is designed for localized anti-inflammatory activity with reduced systemic side effects. Its synthesis from the readily available starting material, prednisolone, is a multi-step process involving key chemical transformations. This guide provides a comprehensive overview of the synthesis, mechanism of action, and analytical workflow for this compound. Detailed experimental protocols, quantitative data, and visual diagrams of the synthetic pathway, signaling mechanism, and experimental workflow are presented to aid researchers in the development and analysis of this potent anti-inflammatory agent.

Introduction

This compound (BNP-166) is a second-generation soft corticosteroid developed using the "inactive metabolite approach."[1][2] This design strategy aims to create pharmacologically active compounds that undergo predictable metabolism to inactive derivatives, thereby minimizing systemic adverse effects commonly associated with corticosteroids. The synthesis of this compound from prednisolone involves a three-step chemical transformation with a reported overall yield of approximately 65%.[1] This document outlines the synthetic route, provides detailed experimental procedures, summarizes key quantitative data, and illustrates the underlying biological and analytical frameworks.

Synthesis of this compound from Prednisolone

The synthesis of this compound from prednisolone proceeds through three main steps:

-

Oxidative Cleavage: The C17 side chain of prednisolone is oxidized to yield Δ1-cortienic acid.

-

Acylation: The 17α-hydroxyl group of Δ1-cortienic acid is acylated with dichloroacetyl chloride.

-

Esterification: The 17β-carboxylic acid is esterified to give the final product, this compound.

The overall synthetic pathway is depicted below:

References

Chemical structure and properties of Etiprednol Dicloacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etiprednol dicloacetate (BNP-166) is a novel soft corticosteroid engineered for potent topical anti-inflammatory activity with minimal systemic side effects. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and mechanism of action. Detailed experimental protocols for key preclinical assays are provided, and available data are summarized to facilitate further research and development. This compound acts as a modulator of the glucocorticoid receptor, leading to the downregulation of pro-inflammatory pathways. Its unique metabolic profile, characterized by rapid systemic inactivation, positions it as a promising therapeutic candidate for inflammatory conditions such as asthma and Crohn's disease.

Chemical Structure and Physicochemical Properties

This compound is a C-17α ester of a prednisolone derivative. The presence of the dichloroacetate and ethyl carboxylate moieties is crucial for its activity and "soft" drug characteristics.

Chemical Name: Ethyl (8S,9S,10R,11S,13S,14S,17R)-17-(2,2-dichloroacetyl)oxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate[1]

Molecular Formula: C₂₄H₃₀Cl₂O₆[2]

Molecular Weight: 485.4 g/mol [2]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for formulation and analytical development.

| Property | Value | Source |

| Melting Point | 210-214 °C | [2] |

| Water Solubility (Predicted) | 0.00235 mg/mL | [4] |

| logP (Predicted) | 3.49 | [4] |

| pKa (Strongest Acidic, Predicted) | 14.88 | [4] |

| pKa (Strongest Basic, Predicted) | -2.9 | [4] |

| Solubility in DMSO | 55 mg/mL (113.31 mM) | [5] |

Synthesis

The synthesis of this compound has been described as a three-step process that can be scaled up to the kilogram level.[6] While a detailed, patented reaction scheme with specific reagents and conditions is proprietary, the general pathway involves the modification of a prednisolone starting material. The synthesis focuses on the esterification at the C-17α position to introduce the dichloroacetate group, a key step in conferring its soft drug properties.

Mechanism of Action

This compound exerts its anti-inflammatory effects through its interaction with the glucocorticoid receptor (GR). As a corticosteroid, its mechanism of action follows the general pathway of GR-mediated gene expression modulation.

Glucocorticoid Receptor Signaling Pathway

Upon entering the cell, this compound binds to the cytosolic glucocorticoid receptor, which is part of a multiprotein complex. This binding event triggers a conformational change in the receptor, leading to its dissociation from the complex and translocation into the nucleus. Inside the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either activate or repress gene transcription, leading to the observed anti-inflammatory effects.

Downstream Effects

The binding of the this compound-GR complex to GREs leads to:

-

Transactivation: Increased transcription of genes encoding anti-inflammatory proteins such as annexin A1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: Decreased transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. This is a key mechanism for its anti-inflammatory effect and is achieved through the interference of the GR with other transcription factors, such as NF-κB and AP-1.

Preclinical Pharmacology

Preclinical studies have demonstrated the potent anti-inflammatory activity of this compound in various in vitro and in vivo models.

Inhibition of Pro-inflammatory Cytokine Production

This compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. Studies using human blood have shown that it can inhibit LPS-induced TNF-α production at concentrations ranging from 1 nM to 1 μM.[7]

Reduction of Eosinophil Accumulation

In animal models of allergic airway inflammation, this compound has demonstrated a significant ability to inhibit the accumulation of eosinophils in the lungs. Intranasal administration of doses as low as 0.1 μg/kg has been shown to be effective in reducing antigen-induced eosinophil infiltration in rats.[7]

| Preclinical Efficacy Data | Endpoint | Result | Source |

| In Vitro | Inhibition of LPS-induced TNF-α production in human blood | Effective at 1 nM - 1 μM | [7] |

| In Vivo (Rat Model) | Inhibition of antigen-induced airway eosinophil infiltration (intranasal) | Effective at 0.1 μg/kg | [7] |

| In Vivo (Rat Model) | Reduction of peribronchial eosinophilia (intranasal) | Effective at doses up to 100 μg/kg | [7] |

Clinical Studies

As of the current date, publicly available data from comprehensive phase 1, 2, or 3 clinical trials specifically for this compound in the treatment of asthma or other inflammatory diseases are limited. The development of "soft" steroids is predicated on achieving a high therapeutic index by maximizing local efficacy and minimizing systemic exposure. Further clinical investigations are necessary to fully characterize the safety and efficacy profile of this compound in human subjects.

Experimental Protocols

Protocol for LPS-Induced TNF-α Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a general method for evaluating the in vitro anti-inflammatory activity of a compound by measuring its effect on TNF-α production in LPS-stimulated human PBMCs.

Methodology:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Plating: Plate the cells in a 96-well plate at a density of 1.5 x 10⁶ cells/mL.

-

Pre-incubation: Add varying concentrations of this compound to the wells and pre-incubate for 30 minutes at 37°C.[6]

-

Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 10 ng/mL to induce TNF-α production.[6]

-

Incubation: Incubate the plate for 4 to 20 hours at 37°C in a 5% CO₂ incubator.[6]

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound and determine the IC₅₀ value.

Protocol for Determination of Eosinophil Infiltration in a Rat Model of Allergic Airway Inflammation

This protocol describes a general procedure for inducing and assessing eosinophilic airway inflammation in rats to evaluate the efficacy of anti-inflammatory compounds.

Methodology:

-

Sensitization: Sensitize male Brown Norway rats by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum hydroxide (alum).

-

Treatment: Prior to the allergen challenge, administer this compound or vehicle control intranasally.

-

Allergen Challenge: Challenge the sensitized rats with an aerosol of OVA for a specified duration.

-

Bronchoalveolar Lavage (BAL): 24 hours after the challenge, euthanize the rats and perform a bronchoalveolar lavage by instilling and retrieving a buffered saline solution into the lungs.[8]

-

Cell Counting: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and determine the total cell count using a hemocytometer.

-

Differential Cell Count: Prepare cytospin slides from the cell suspension and stain with a differential stain (e.g., Diff-Quik). Count at least 400 cells under a microscope to determine the percentage of eosinophils, neutrophils, macrophages, and lymphocytes.

-

Data Analysis: Calculate the absolute number of eosinophils in the BAL fluid for each animal and compare the results between the different treatment groups to assess the efficacy of this compound in reducing eosinophil infiltration.

Conclusion

This compound represents a promising "soft" corticosteroid with potent topical anti-inflammatory effects and a favorable safety profile due to its rapid systemic metabolism. Its mechanism of action via the glucocorticoid receptor leads to the suppression of key inflammatory pathways, including the production of pro-inflammatory cytokines and the infiltration of eosinophils. The preclinical data strongly support its potential for the treatment of inflammatory diseases like asthma. Further clinical investigation is warranted to fully establish its therapeutic utility in human patients. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, aiming to facilitate continued exploration of this promising therapeutic agent.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]

Etiprednol Dicloacetate: A Technical Overview of Glucocorticoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etiprednol dicloacetate (BNP-166) is a novel soft corticosteroid designed for localized anti-inflammatory activity with reduced systemic side effects. Its therapeutic potential hinges on its interaction with the glucocorticoid receptor (GR), a key regulator of inflammatory pathways. This document provides an in-depth technical guide on the glucocorticoid receptor binding affinity of this compound, compiling available data, outlining experimental methodologies, and visualizing relevant pathways to support further research and development.

Glucocorticoid Receptor Binding Affinity: Quantitative Data

The pharmacological effects of this compound have been demonstrated to be comparable to those of budesonide, a potent glucocorticoid.[1][2] This suggests that this compound possesses a high affinity for the glucocorticoid receptor, similar to that of budesonide. One study suggests that the chemical structure of this compound may even lead to a higher binding affinity for the GR than loteprednol etabonate, another soft steroid.[3]

It is crucial to note that this compound is designed as a "soft" steroid, meaning it is rapidly metabolized to inactive forms in systemic circulation.[1][2] This characteristic, while beneficial for reducing systemic side effects, can influence the outcomes of in vitro binding and activity assays, especially in the presence of serum components.[1][2]

For the purpose of comparison, the following table summarizes the GR binding affinity of several common corticosteroids, providing a context for the expected potency of this compound.

| Compound | Relative Binding Affinity (RBA)¹ |

| Dexamethasone | 100 |

| Budesonide | 935 |

| Fluticasone Propionate | 1775 |

| Mometasone Furoate | 2100 |

| Fluticasone Furoate | 2989 |

| Triamcinolone Acetonide | 233 |

| Flunisolide | 190 |

¹Relative binding affinity compared to dexamethasone (set at 100). Data compiled from various sources for illustrative purposes.[4][5]

Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity

The binding affinity of a ligand like this compound to the glucocorticoid receptor can be determined using several established in vitro methods. The most common approaches are competitive binding assays and fluorescence-based assays.

Radioligand Competitive Binding Assay

This classic method quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the glucocorticoid receptor.

Principle: A fixed concentration of a high-affinity radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with a source of glucocorticoid receptors (e.g., cytosolic extracts from cells or tissues). The unlabeled test compound (this compound) is added in increasing concentrations. The displacement of the radioligand by the test compound is measured, and the IC50 value is determined. The Ki can then be calculated using the Cheng-Prusoff equation.

Materials:

-

Glucocorticoid Receptor Source: Cytosolic fraction from cells (e.g., human A549 lung adenocarcinoma cells) or tissues known to express high levels of GR.

-

Radioligand: [³H]dexamethasone or other suitable high-affinity radiolabeled glucocorticoid.

-

Test Compound: this compound.

-

Reference Compound: Unlabeled dexamethasone or budesonide.

-

Assay Buffer: e.g., Tris-HCl buffer with additives like molybdate to stabilize the receptor.

-

Separation Method: Dextran-coated charcoal or filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Preparation of Receptor: Prepare a cytosolic extract containing glucocorticoid receptors from a suitable cell line or tissue.

-

Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound or reference compound. Include tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled reference compound).

-

Equilibration: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand using dextran-coated charcoal or rapid filtration.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Based Competitor Assay

This method offers a non-radioactive alternative and is well-suited for high-throughput screening.

Principle: A fluorescently labeled glucocorticoid ligand (fluoromone) is used. When the small fluoromone is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger glucocorticoid receptor, its tumbling is slowed, leading to an increase in fluorescence polarization. A test compound that competes with the fluoromone for binding to the receptor will cause a decrease in fluorescence polarization.

Materials:

-

Purified Human Glucocorticoid Receptor: Full-length, untagged receptor.

-

Fluorescent Ligand: A fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red).

-

Test Compound: this compound.

-

Assay Buffer: Provided with commercial kits, typically containing stabilizers.

-

Microplate Reader: Capable of measuring fluorescence polarization.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Assay Setup: In a microplate, add the test compound dilutions, a fixed concentration of the fluorescent ligand, and the glucocorticoid receptor.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a microplate reader.

-

Data Analysis: The decrease in polarization values with increasing concentrations of the test compound is used to calculate the IC50, which reflects the relative affinity of the test compound for the GR.

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids exert their effects by binding to the cytosolic glucocorticoid receptor, which is part of a multiprotein complex including heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs. The activated GR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate (transactivation) or repress (transrepression) gene transcription, leading to the anti-inflammatory effects of the glucocorticoid.

Glucocorticoid Receptor Signaling Pathway

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the GR binding affinity of a test compound.

Competitive Binding Assay Workflow

Conclusion

While specific quantitative binding affinity data for this compound remains to be published, comparative studies strongly indicate a high affinity for the glucocorticoid receptor, comparable to that of budesonide. The "soft" nature of this steroid, characterized by rapid systemic metabolism, is a key design feature that complicates direct in vitro comparisons but is advantageous for its safety profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the glucocorticoid receptor binding characteristics of this compound and similar compounds. Future studies employing the detailed methodologies described herein will be invaluable in precisely quantifying its binding affinity and further elucidating its mechanism of action.

References

- 1. Anti-inflammatory effect and soft properties of this compound (BNP-166), a new, anti-asthmatic steroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Inactive Metabolites of Etiprednol Dicloacetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etiprednol dicloacetate (ED) is a second-generation soft corticosteroid developed for localized anti-inflammatory treatment, particularly in inflammatory airway diseases like asthma.[1] As a "soft drug," it is designed to exert its therapeutic effect at the site of application and then undergo rapid metabolic inactivation to minimize systemic side effects. This technical guide provides an in-depth analysis of the inactive metabolites of this compound, based on available scientific literature.

Metabolic Inactivation of this compound

The core concept behind the safety profile of this compound lies in its predictable and rapid biotransformation into inactive metabolites. The primary mechanism of this inactivation is hydrolysis, catalyzed by esterases present in plasma and various tissues. This process leads to the cleavage of the ester bonds, resulting in the loss of corticosteroid activity.

Studies have shown that the anti-inflammatory effect of this compound is significantly diminished in the presence of human serum, indicating a rapid metabolic breakdown. This deactivation is attributed to its conversion into an inactive hydroxyl metabolite. The hydrolysis occurs at the ester linkages, which are intentionally designed to be labile.

Putative Inactive Metabolites

Based on the structure of this compound and the principles of soft drug design, the following table summarizes the parent drug and its anticipated inactive metabolites resulting from hydrolysis.

| Compound | Structure | Status | Metabolic Process |

| This compound | Etiprednol with a dicloacetate ester at C17 and an ethyl ester at C17-carboxylate | Active Parent Drug | - |

| Etiprednol (17-monodicloacetate) | Hydrolysis of the C17-ethyl ester | Intermediate/Inactive | Hydrolysis |

| Δ¹-Cortienic Acid (17-dichloroacetate) | Hydrolysis of both the C17-ethyl ester and the C17-dicloacetate ester | Inactive | Hydrolysis |

| Δ¹-Cortienic Acid | The foundational inactive metabolite from which this compound is derived | Inactive | Hydrolysis |

| Dichloroacetic Acid | Cleaved from the C17 position | Inactive (in this context) | Hydrolysis |

| Ethanol | Cleaved from the C17-carboxylate | Inactive | Hydrolysis |

Metabolic Pathway of this compound

The metabolic cascade of this compound is a multi-step process initiated by esterase-mediated hydrolysis. The following diagram illustrates the logical relationship of this inactivation pathway.

Caption: Proposed metabolic pathway of this compound to inactive metabolites.

Experimental Methodologies

The investigation of this compound metabolism involves a combination of in vitro and in vivo experimental approaches. The following workflow outlines the typical methodologies employed in such studies.

Caption: General experimental workflow for studying the metabolism of this compound.

Key Experimental Protocols Cited in Literature:

While detailed, step-by-step protocols for this compound are not extensively available in the public domain, the literature alludes to the following standard techniques:

-

In Vitro Metabolic Stability Assays:

-

Incubation: this compound is incubated with human plasma or serum at 37°C for various time points.

-

Sample Preparation: The reaction is quenched, and proteins are precipitated, typically with a cold organic solvent like acetonitrile. The supernatant is then collected for analysis.

-

Analysis: The concentration of the parent drug and the formation of metabolites are monitored over time using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

-

In Vivo Pharmacokinetic Studies:

-

Dosing: The drug is administered to animal models (e.g., rats, dogs) or human volunteers, often through the intended clinical route (e.g., inhalation or oral).

-

Sample Collection: Blood, urine, and feces are collected at predetermined time intervals.

-

Sample Processing: Plasma is separated from blood samples. Urine and fecal samples may undergo homogenization and extraction.

-

Bioanalysis: The concentrations of this compound and its metabolites in the biological matrices are quantified using validated LC-MS/MS methods.

-

Conclusion

This compound is a soft corticosteroid designed for rapid metabolic inactivation to enhance its safety profile. The primary route of its metabolism is through esterase-mediated hydrolysis, leading to the formation of inactive metabolites, with Δ¹-cortienic acid being the ultimate inactive core structure. The study of these metabolic pathways relies on established in vitro and in vivo experimental workflows, predominantly utilizing LC-MS/MS for the identification and quantification of the parent drug and its metabolites. Further detailed quantitative data and specific experimental protocols from proprietary drug development studies would provide a more complete picture of the pharmacokinetics of this compound.

References

Etiprednol Dicloacetate: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etiprednol dicloacetate (BNP-166) is a novel "soft" corticosteroid designed to deliver potent anti-inflammatory effects at the site of application with minimal systemic side effects. As a C-17α ester of a prednisolone-like parent compound, it is engineered for rapid metabolic inactivation upon entering systemic circulation, thereby enhancing its safety profile. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, including quantitative efficacy data, detailed experimental methodologies, and an exploration of its underlying mechanism of action through key signaling pathways.

Core Anti-inflammatory Efficacy

This compound has demonstrated significant anti-inflammatory activity in a range of in vitro and in vivo models, with potency comparable to the established corticosteroid, budesonide. Its primary mechanism of action is through the glucocorticoid receptor, leading to the modulation of pro- and anti-inflammatory gene expression.

Quantitative Data Summary

The following tables summarize the key quantitative data on the anti-inflammatory efficacy of this compound.

| In Vitro Efficacy: Inhibition of Pro-inflammatory Mediators | |

| Assay | Metric |

| Inhibition of TNF-α release (LPS-stimulated human whole blood) | IC50 |

| Inhibition of IL-1β release (LPS- and silica-stimulated THP-1 human monocytic cells) | % Inhibition |

| Attenuation of Lymphocyte Proliferation (Lectin-induced) | % Attenuation |

| In Vivo Efficacy: Animal Models of Inflammation | |

| Model | Metric |

| Allergen-induced bronchoalveolar eosinophilia (Brown Norway rats) | % Reduction |

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound exerts its anti-inflammatory effects by acting as an agonist for the glucocorticoid receptor (GR). This interaction initiates a cascade of molecular events that ultimately suppress inflammation. The mechanism can be broadly divided into two main pathways: transactivation and transrepression.

Transactivation: The this compound-GR complex translocates to the nucleus and binds to Glucocorticoid Response Elements (GREs) on the DNA. This binding event upregulates the transcription of anti-inflammatory genes, such as annexin-1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of inflammatory mediators like prostaglandins and leukotrienes.

Transrepression: The activated GR can also repress the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This occurs through direct protein-protein interactions, preventing these transcription factors from binding to their DNA response elements and inducing the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), chemokines, and adhesion molecules. This transrepression mechanism is considered a major contributor to the anti-inflammatory effects of corticosteroids.

Caption: Glucocorticoid Receptor Signaling Pathway of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

In Vitro: Inhibition of TNF-α Release in LPS-Stimulated Human Whole Blood

Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a physiologically relevant ex vivo model.

Methodology:

-

Blood Collection: Fresh human venous blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

-

Incubation: Aliquots of whole blood are incubated with various concentrations of this compound or a vehicle control for a predetermined period (e.g., 1 hour) at 37°C.

-

Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the blood samples to a final concentration known to induce a robust TNF-α response (e.g., 100 ng/mL). A negative control group without LPS stimulation is also included.

-

Incubation: The samples are further incubated for a specified duration (e.g., 4-6 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Plasma Separation: Following incubation, the blood samples are centrifuged to separate the plasma.

-

TNF-α Quantification: The concentration of TNF-α in the plasma supernatants is determined using a validated enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage inhibition of TNF-α release is calculated for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control. The IC50 value (the concentration of the drug that causes 50% inhibition) is then determined from the dose-response curve.

Caption: Experimental Workflow for TNF-α Release Assay.

In Vivo: Allergen-Induced Bronchoalveolar Eosinophilia in Brown Norway Rats

Objective: To evaluate the in vivo topical anti-inflammatory efficacy of this compound in a well-established animal model of allergic asthma.

Methodology:

-

Sensitization: Male Brown Norway rats are actively sensitized to an allergen, typically ovalbumin (OVA), via intraperitoneal and/or subcutaneous injections of OVA emulsified in an adjuvant such as aluminum hydroxide.

-

Allergen Challenge: After a sensitization period (e.g., 14-21 days), the rats are challenged with an aerosolized solution of OVA to induce an inflammatory response in the airways.

-

Drug Administration: this compound, a comparator drug (e.g., budesonide), or a vehicle control is administered topically to the airways (e.g., via intratracheal instillation or inhalation) at a specified time point before or after the allergen challenge.

-

Bronchoalveolar Lavage (BAL): At a predetermined time after the challenge (e.g., 24 or 48 hours), the rats are euthanized, and a bronchoalveolar lavage is performed by instilling and retrieving a buffered saline solution into the lungs via a tracheal cannula.

-

Cell Counting and Differentiation: The total number of cells in the BAL fluid is determined using a hemocytometer. Differential cell counts are performed on cytospin preparations stained with a Romanowsky-type stain (e.g., Wright-Giemsa) to quantify the number of eosinophils, neutrophils, macrophages, and lymphocytes.

-

Data Analysis: The number of eosinophils in the BAL fluid from the drug-treated groups is compared to that of the vehicle-treated control group to determine the percentage reduction in eosinophil infiltration.

Caption: Workflow for Allergen-Induced Eosinophilia Model in Rats.

Conclusion

This compound is a potent anti-inflammatory soft steroid that demonstrates significant efficacy in preclinical models of inflammation. Its mechanism of action is consistent with that of classic glucocorticoids, involving the modulation of gene expression through the glucocorticoid receptor. The "soft" nature of this compound, characterized by its rapid systemic inactivation, suggests a favorable safety profile with a reduced risk of systemic side effects compared to conventional corticosteroids. Further research providing more detailed quantitative data on its in vitro and in vivo activities will be beneficial for its continued development and clinical application.

Methodological & Application

Application Note: HPLC Analysis for Etiprednol Dicloacetate Purity and Impurities

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the determination of purity and the analysis of impurities of Etiprednol Dicloacetate using High-Performance Liquid Chromatography (HPLC). The described method is designed to be a stability-indicating assay, capable of separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products.

Introduction

This compound (ethyl 17α-dichloroacetoxy-11β-hydroxy-androsta-1,4-diene-3-one-17β-carboxylate) is a soft corticosteroid developed for the treatment of inflammatory conditions such as asthma and Crohn's disease.[] As with any pharmaceutical compound, ensuring its purity and monitoring for impurities is critical for safety and efficacy. This application note outlines a robust isocratic reversed-phase HPLC (RP-HPLC) method for the quality control of this compound.

The methodology is based on established principles for the analysis of corticosteroids and has been adapted from published research on this compound.[2][3][4] The method is suitable for quantifying impurities and can be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Potential Impurities

Impurities in this compound can originate from the synthesis process, which starts from prednisolone, or from degradation of the drug substance.[4] Potential impurities may include:

-

Starting Material Related Impurities:

-

Prednisone

-

Hydrocortisone

-

11-Deoxyprednisolone

-

11-epi Prednisolone

-

-

Synthesis Byproducts and Intermediates.

-

Degradation Products: Forced degradation studies on similar corticosteroids have shown susceptibility to hydrolysis (acidic and basic), oxidation, and photolysis.[2][5]

Experimental Protocols

HPLC Method Parameters

A reliable isocratic RP-HPLC system has been established for the analysis of this compound and its related substances.[2][3][4]

| Parameter | Specification |

| Column | Eurospher-100 C18, 5 µm, 125 x 4 mm with a 5 mm integrated pre-column[3] |

| Mobile Phase | Methanol : Aqueous Buffer (pH 4.5) (60:40, v/v) |

| Aqueous Buffer | 10 mM Ammonium Acetate adjusted to pH 4.5 with glacial acetic acid* |

| Flow Rate | 0.8 mL/min[3] |

| Column Temperature | 40 °C[3] |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 30 minutes |

*Note: The original literature specifies an "aqueous buffer" at pH 4.5. Ammonium acetate is a common and suitable buffer for reversed-phase HPLC with UV detection in this pH range. Its volatility also makes it compatible with mass spectrometry if further characterization of impurities is required.

Reagents and Materials

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Acetate (analytical grade)

-

Glacial Acetic Acid (analytical grade)

-

Water (HPLC grade or Milli-Q)

-

This compound Reference Standard

-

Known Impurity Reference Standards (if available)

Standard and Sample Preparation

3.3.1. Standard Solution Preparation

-

Stock Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solution (0.05 mg/mL): Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

3.3.2. Sample Solution Preparation

-

Accurately weigh about 25 mg of the this compound sample and transfer to a 50 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 0.5 mg/mL.

3.3.3. Impurity Spiked Solution (for method development and validation)

-

Prepare a solution of this compound as described for the Sample Solution.

-

Spike with known impurities at a concentration of approximately 0.1-1.0% of the API concentration.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the Working Standard Solution (n=6) and evaluate the following parameters:

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

| Resolution (between this compound and closest eluting peak) | ≥ 1.5 |

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no carryover.

-

Inject the Working Standard Solution.

-

Inject the Sample Solution.

-

After each injection, allow the chromatogram to run for the specified run time to ensure elution of all components.

Calculation

The percentage of any individual impurity in the this compound sample can be calculated using the following formula:

% Impurity = (Areaimpurity / Areastandard) x (Concentrationstandard / Concentrationsample) x (1 / RRF) x 100

Where:

-

Areaimpurity is the peak area of the individual impurity in the sample chromatogram.

-

Areastandard is the peak area of this compound in the Working Standard Solution chromatogram.

-

Concentrationstandard is the concentration of this compound in the Working Standard Solution.

-

Concentrationsample is the concentration of the this compound sample.

-

RRF is the Relative Response Factor of the impurity. If the RRF is unknown, it is assumed to be 1.0. For accurate quantification, the RRF for each impurity should be determined.

The purity of this compound is calculated by subtracting the sum of all impurities from 100%.

Purity (%) = 100% - Σ (% Individual Impurities)

Data Presentation

The quantitative data for a typical analysis should be summarized in a clear and structured table.

Table 1: System Suitability Results

| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |

| 1 | ||||

| 2 | ||||

| 3 | ||||

| 4 | ||||

| 5 | ||||

| 6 | ||||

| Mean | ||||

| %RSD |

Table 2: Impurity Profile of this compound Sample

| Peak Name | Retention Time (min) | Relative Retention Time (RRT) | Peak Area | % Impurity |

| Impurity A | ||||

| Impurity B | ||||

| This compound | 1.00 | |||

| ... | ||||

| Total Impurities | ||||

| Purity (Assay) |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the purity analysis.

Caption: Experimental workflow for HPLC analysis of this compound.

References

- 2. Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scirp.org [scirp.org]

- 4. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]

Application Notes and Protocols for Etiprednol Dicloacetate Nasal Spray in Allergic Rhinitis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure that elicits an IgE-mediated immune response.[1] This response is characterized by two phases: an early phase with symptoms like sneezing, itching, and rhinorrhea, and a late phase dominated by nasal congestion due to the influx of inflammatory cells.[1][2] Intranasal corticosteroids are the most effective therapeutic class for managing allergic rhinitis, targeting the underlying inflammation.[1][3][4]

Etiprednol Dicloacetate is a novel corticosteroid designed for potent topical anti-inflammatory activity with potentially reduced systemic exposure, making it a promising candidate for an intranasal formulation for allergic rhinitis. These application notes provide an overview of the proposed mechanism of action, preclinical and clinical evaluation strategies, and detailed protocols relevant to the research and development of an this compound nasal spray.

Mechanism of Action of Corticosteroids in Allergic Rhinitis

Intranasal glucocorticosteroids exert their anti-inflammatory effects through genomic and non-genomic pathways.[1] Upon administration, this compound is expected to diffuse across the cell membrane and bind to the glucocorticoid receptor (GR) in the cytoplasm. This binding leads to a conformational change in the GR, its dissociation from a chaperone protein complex, and subsequent translocation into the nucleus.

Once in the nucleus, the activated GR dimer can modulate gene expression in two primary ways:

-

Transactivation: The GR dimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription.

-

Transrepression: The activated GR can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4]

This dual action results in the suppression of the inflammatory cascade at multiple levels. It inhibits the infiltration and activation of key inflammatory cells like eosinophils, T-lymphocytes, mast cells, and dendritic cells.[4][5][6] Furthermore, it reduces the production of inflammatory mediators such as interleukins (e.g., IL-4, IL-5), prostaglandins, and leukotrienes, leading to a reduction in nasal inflammation, mucosal edema, and hyper-responsiveness.[1][2][5][6]

Diagram: Glucocorticoid Signaling Pathway in Allergic Rhinitis

Caption: Glucocorticoid signaling pathway in allergic rhinitis.

Preclinical Research Protocols

In Vitro Anti-inflammatory Activity

Objective: To assess the potency of this compound in inhibiting the release of pro-inflammatory cytokines from stimulated human nasal epithelial cells.

Methodology:

-

Cell Culture: Culture primary human nasal epithelial cells (HNEpC) or a suitable cell line (e.g., RPMI 2650) in appropriate media until confluent.

-

Cell Stimulation: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control for 1 hour.

-

Inflammatory Challenge: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IL-1β) for 24 hours.

-

Cytokine Measurement: Collect the cell culture supernatant and quantify the levels of key pro-inflammatory cytokines (e.g., IL-6, IL-8, GM-CSF) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for this compound for each cytokine.

| Parameter Measured | Stimulation Agent | This compound Conc. | Expected Outcome |

| IL-6, IL-8, GM-CSF | LPS / TNF-α + IL-1β | 0.1 nM - 1 µM | Dose-dependent inhibition of cytokine release |

Nasal Spray Formulation Characterization

Objective: To characterize the physical and performance attributes of the this compound nasal spray formulation.

Methodology:

-

Droplet Size Distribution: Use laser diffraction to measure the droplet size distribution of the spray. The volume median diameter (Dv50) should be within a range that minimizes lung deposition (typically >10 µm) and maximizes nasal deposition.

-

Spray Pattern and Plume Geometry: Utilize high-speed photography to analyze the spray pattern (shape and uniformity) and plume geometry (angle and width).[7]

-

Dose Content Uniformity: Actuate a series of sprays and chemically assay the drug content in each spray to ensure consistent dosing.[7]

-

Viscosity and pH: Measure the viscosity and pH of the formulation to ensure they are suitable for nasal administration and drug stability.[7]

| Parameter | Method | Target Specification |

| Droplet Size (Dv50) | Laser Diffraction | 30 - 100 µm |

| Spray Pattern | High-Speed Imaging | Oval, uniform pattern |

| Plume Angle | High-Speed Imaging | 40 - 70 degrees |

| Dose Uniformity | HPLC | 85% - 115% of label claim |

| pH | pH meter | 5.5 - 6.5 |

| Viscosity | Rheometer | Shear-thinning behavior |

Clinical Research Protocols

Phase II Dose-Ranging Study in Seasonal Allergic Rhinitis

Objective: To evaluate the efficacy and safety of different doses of this compound nasal spray in patients with seasonal allergic rhinitis.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study conducted during a relevant pollen season.

-

Patient Population: Adults with a documented history of seasonal allergic rhinitis and a positive skin prick test to a relevant seasonal allergen.[8]

-

Treatment Arms:

-

This compound Nasal Spray (Low Dose, e.g., 100 µg once daily)

-

This compound Nasal Spray (Mid Dose, e.g., 200 µg once daily)

-

This compound Nasal Spray (High Dose, e.g., 400 µg once daily)

-

Placebo Nasal Spray

-

-

Duration: 2 to 4 weeks of treatment.

-

Efficacy Endpoints:

-

Primary: Change from baseline in the 12-hour reflective Total Nasal Symptom Score (TNSS), which includes rhinorrhea, nasal congestion, nasal itching, and sneezing.[9]

-

Secondary: Change from baseline in the instantaneous TNSS, individual nasal symptom scores, and the Pediatric Rhinoconjunctivitis Quality of Life Questionnaire (PRQLQ) for pediatric studies.[9]

-

-

Safety Assessments: Monitor adverse events, nasal examinations for local tolerance, and morning serum cortisol levels to assess systemic exposure.

| Treatment Group | N | Primary Endpoint (Change in rTNSS) | Key Secondary Endpoint (Change in iTNSS) |

| Placebo | 100 | Baseline Mean: 9.5 | Baseline Mean: 9.2 |

| ED 100 µg QD | 100 | Expected reduction > Placebo | Expected reduction > Placebo |

| ED 200 µg QD | 100 | Expected dose-dependent reduction | Expected dose-dependent reduction |

| ED 400 µg QD | 100 | Expected maximal reduction | Expected maximal reduction |

Diagram: Clinical Trial Workflow for Allergic Rhinitis

Caption: Clinical trial workflow for an allergic rhinitis study.

Conclusion

The development of an this compound nasal spray for allergic rhinitis represents a promising advancement in the treatment of this chronic inflammatory condition. The protocols outlined in these application notes provide a framework for the comprehensive preclinical and clinical evaluation of this novel therapeutic agent. Through rigorous in vitro characterization, formulation optimization, and well-designed clinical trials, the efficacy, safety, and optimal dosing of this compound nasal spray can be established, ultimately benefiting patients suffering from allergic rhinitis.

References

- 1. Modulation of Allergic Inflammation in the Nasal Mucosa of Allergic Rhinitis Sufferers With Topical Pharmaceutical Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Mechanism of action of nasal glucocorticosteroids in the treatment of allergic rhinitis. Part 1: Pathophysiology, molecular basis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 4. Mechanisms and clinical implications of glucocorticosteroids in the treatment of allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allergic rhinitis and inflammation: the effect of nasal corticosteroid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacological basis for the treatment of perennial allergic rhinitis and non-allergic rhinitis with topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. inhalationmag.com [inhalationmag.com]

- 8. A Study to Evaluate the Safety and Efficacy of a Nasal Spray to Treat Seasonal Allergies | Clinical Research Trial Listing [centerwatch.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Application Notes and Protocols: Etiprednol Dicloacetate in Crohn's Disease Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crohn's disease is a chronic inflammatory bowel disease (IBD) characterized by transmural inflammation of the gastrointestinal tract.[1] Research into novel therapeutics often relies on animal models that replicate key aspects of the disease's pathophysiology. Etiprednol dicloacetate (BNP-166) is a soft corticosteroid with potent anti-inflammatory properties that has been investigated for its potential use in inflammatory conditions, including Crohn's disease.[2] As a "soft" steroid, it is designed for local activity with rapid metabolism to inactive forms, potentially reducing systemic side effects associated with conventional corticosteroids.

These application notes provide a proposed framework for the preclinical evaluation of this compound in a well-established murine model of Crohn's disease. Due to a lack of specific published studies on the application of this compound in this context, the following protocols and data are based on established methodologies for similar compounds and the known mechanisms of corticosteroids in inflammatory bowel disease.

Mechanism of Action in Intestinal Inflammation

This compound, as a corticosteroid, is expected to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the pathogenesis of Crohn's disease. The primary mechanism involves the binding to glucocorticoid receptors, leading to the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1. This, in turn, suppresses the expression of a wide range of inflammatory mediators including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules that are central to the inflammatory cascade in the gut.

Figure 1: Proposed signaling pathway of this compound in inhibiting NF-κB mediated inflammation.

Experimental Protocol: Evaluation in a TNBS-Induced Colitis Model

The 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model is a widely used animal model that mimics several key features of human Crohn's disease, including a Th1-mediated immune response and transmural inflammation.[3][4]

1. Animals and Acclimation:

-

Species: Male BALB/c mice (6-8 weeks old).

-

Acclimation: House animals for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. TNBS-Induced Colitis Protocol:

-

Day 0: Sensitization (Optional but Recommended): Apply 150 µL of 1% TNBS in ethanol to a shaved 2x2 cm area of the dorsal skin.

-

Day 7: Induction of Colitis:

-

Anesthetize mice lightly (e.g., with isoflurane).

-

Slowly administer 100 µL of 2.5% TNBS in 50% ethanol intrarectally using a 3.5 F catheter inserted approximately 4 cm from the anus.

-

Keep the mice in a head-down position for at least 60 seconds to ensure distribution of the TNBS solution.

-

3. Treatment Protocol:

-

Grouping (n=8-10 per group):

-

Group 1: Sham (intrarectal administration of 50% ethanol).

-

Group 2: TNBS + Vehicle.

-

Group 3: TNBS + this compound (Low Dose, e.g., 1 mg/kg).

-

Group 4: TNBS + this compound (High Dose, e.g., 5 mg/kg).

-

Group 5: TNBS + Dexamethasone (Positive Control, e.g., 1 mg/kg).

-

-

Administration: Administer treatments daily from Day 8 to Day 14 via oral gavage or rectal administration, depending on the desired therapeutic targeting.

4. Monitoring and Endpoint Analysis (Day 15):

-

Daily Monitoring: Record body weight, stool consistency, and presence of rectal bleeding to calculate a Disease Activity Index (DAI).

-

Euthanasia and Sample Collection:

-

Euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Collect the colon from the cecum to the anus and measure its length and weight.

-

Take a section of the distal colon for histological analysis (H&E staining).

-

Homogenize a separate section for myeloperoxidase (MPO) activity assay and cytokine analysis (ELISA for TNF-α, IL-1β, IL-6).

-

Figure 2: Experimental workflow for the evaluation of this compound in a TNBS-induced colitis model.

Data Presentation

The following tables present illustrative quantitative data that could be expected from the proposed experimental protocol.

Table 1: Illustrative Macroscopic and Clinical Scoring

| Group | Change in Body Weight (%) | Disease Activity Index (DAI) | Colon Length (cm) |

| Sham | +5.2 ± 1.1 | 0.1 ± 0.1 | 8.5 ± 0.5 |

| TNBS + Vehicle | -15.8 ± 2.5 | 3.5 ± 0.4 | 5.2 ± 0.6 |

| TNBS + Etiprednol (1 mg/kg) | -8.1 ± 1.9 | 2.1 ± 0.3 | 6.8 ± 0.4 |

| TNBS + Etiprednol (5 mg/kg) | -4.5 ± 1.5 | 1.2 ± 0.2 | 7.9 ± 0.5 |

| TNBS + Dexamethasone | -5.0 ± 1.7 | 1.4 ± 0.3 | 7.5 ± 0.6 |

Table 2: Illustrative Histological and Biomarker Analysis

| Group | Histological Score | MPO Activity (U/g tissue) | TNF-α (pg/mg protein) |

| Sham | 0.2 ± 0.1 | 1.5 ± 0.3 | 25 ± 5 |

| TNBS + Vehicle | 4.2 ± 0.5 | 15.8 ± 2.1 | 250 ± 30 |

| TNBS + Etiprednol (1 mg/kg) | 2.5 ± 0.4 | 8.2 ± 1.5 | 130 ± 25 |

| TNBS + Etiprednol (5 mg/kg) | 1.3 ± 0.3 | 4.1 ± 0.9 | 65 ± 15 |

| TNBS + Dexamethasone | 1.5 ± 0.4 | 5.5 ± 1.1 | 80 ± 20 |

Conclusion

The proposed application notes and protocols provide a comprehensive framework for the preclinical investigation of this compound in a Crohn's disease research model. Based on its classification as a soft corticosteroid with potent anti-inflammatory effects, it is hypothesized that this compound will ameliorate the clinical, macroscopic, and microscopic signs of colitis in the TNBS-induced model. The rapid metabolism of this compound may offer a favorable safety profile with reduced systemic exposure compared to traditional corticosteroids. Further research is warranted to validate these hypotheses and to fully elucidate the therapeutic potential of this compound in the management of Crohn's disease.

References

- 1. An Update of Research Animal Models of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Development of a novel complex inflammatory bowel disease mouse model: Reproducing human inflammatory bowel disease etiologies in mice | PLOS One [journals.plos.org]

- 4. Quantitative Assessment of the Impact of Crohn's Disease on Protein Abundance of Human Intestinal Drug-Metabolising Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming rapid metabolism of Etiprednol Dicloacetate in serum-containing media

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the challenges associated with the rapid metabolism of Etiprednol Dicloacetate (ED) in serum-containing media during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ED) and why is it considered a "soft" drug?

A1: this compound (BNP-166) is a soft corticosteroid designed with anti-inflammatory properties for localized treatment, particularly for conditions like asthma.[1][2][3] It is considered a "soft drug" because it is designed to exert its therapeutic effect at the site of application and then undergo rapid and predictable metabolism into inactive forms upon entering systemic circulation.[4][5] This characteristic minimizes the risk of systemic side effects often associated with conventional corticosteroids.

Q2: Why is the in vitro anti-inflammatory activity of this compound significantly reduced in the presence of serum?

A2: The presence of serum components, specifically esterases, leads to the rapid metabolism of this compound.[1][2] These enzymes hydrolyze the ester bonds in the ED molecule, converting it into inactive metabolites.[5][6] This rapid degradation reduces the concentration of the active compound available to interact with its target, thereby diminishing its observed in vitro efficacy. The loss of activity is directly proportional to the concentration of serum in the assay.[1][5]

Q3: What is the primary metabolic pathway of this compound in human plasma?

A3: this compound is primarily deactivated in human plasma through hydrolysis.[5][6] The process involves two main steps: an initial rapid hydrolysis to an inactive monoester, followed by a much slower second hydrolysis to Δ¹-cortienic acid, which is an inactive metabolite of prednisolone.[6] Human serum albumin (HSA) has also been shown to exhibit some hydrolase activity against ED.[6]

Q4: How does the metabolic stability of this compound compare to other soft corticosteroids like Loteprednol Etabonate?

A4: this compound is metabolized significantly faster than Loteprednol Etabonate (LE) in human plasma. Studies have shown that ED is hydrolyzed approximately 10 times faster than LE.[6]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in serum-containing media.

Issue 1: Inconsistent or lower-than-expected in vitro efficacy.

This is often a direct consequence of the rapid degradation of ED in the presence of serum.

Table 1: Troubleshooting Inconsistent Efficacy of this compound

| Potential Cause | Recommended Solution | Experimental Considerations |

| Rapid enzymatic degradation by serum esterases. | Reduce the concentration of serum or plasma in the culture medium.[5] | Titrate the serum concentration to find a balance between cell viability and compound stability. Run parallel experiments with a stable corticosteroid, like dexamethasone, as a control to confirm that the issue is specific to ED.[5] |

| Add esterase inhibitors to the medium. | Several esterase inhibitors are commercially available.[7] However, their potential cytotoxicity and impact on the experimental model must be evaluated. It is crucial to run appropriate vehicle and inhibitor-only controls. | |

| Decrease the incubation time. | Shortening the exposure time can reduce the extent of metabolic degradation. Time-course experiments are recommended to determine the optimal incubation period. | |

| Chemical instability. | Ensure the pH of the experimental medium is maintained around 4.5, where the ester bonds of ED exhibit the highest stability.[8] | Regularly monitor and buffer the pH of the culture medium. |

| Adsorption to labware. | Use low-protein-binding plates and tubes. | This is a general precaution for many compounds and can help ensure the intended concentration is available to the cells. |

Issue 2: Difficulty in quantifying this compound and its metabolites.

Accurate quantification is crucial for understanding the pharmacokinetics and pharmacodynamics of ED in your experimental system.

Table 2: Troubleshooting Quantification of this compound

| Potential Cause | Recommended Solution | Analytical Method |

| Rapid degradation during sample collection and processing. | Immediately add esterase inhibitors to collected samples. | This will prevent further enzymatic degradation after the experiment has concluded.[7] |

| Keep samples on ice and process them as quickly as possible. | Lower temperatures will slow down the rate of both enzymatic and chemical degradation. | |

| Co-elution of metabolites and impurities. | Utilize a validated HPLC method specifically developed for the separation of ED and its related substances.[8] | Isocratic reversed-phase HPLC systems have been shown to provide baseline separation of ED and its impurities.[8] |

| Low sensitivity for detecting metabolites. | Employ a highly sensitive detection method such as tandem mass spectrometry (LC/MS/MS).[1][2] | LC/MS/MS is the preferred method for determining the concentration of ED and its metabolites in biological matrices.[6] |

| Matrix effects from biological samples. | Use appropriate sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[9] | Proper sample cleanup is essential for accurate and reproducible quantification, especially when using LC/MS/MS. |

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Serum-Containing Media

This protocol outlines a method to determine the degradation kinetics of ED in your specific experimental conditions.

Objective: To quantify the concentration of this compound over time in the presence of serum.

Materials:

-

This compound (ED)

-

Cell culture medium (with and without serum)

-

Esterase inhibitor (e.g., sodium fluoride or specific proprietary inhibitors)

-

Internal standard (for analytical quantification)

-

Acetonitrile (or other suitable organic solvent for extraction)

-

HPLC/MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Spike the ED stock solution into pre-warmed (37°C) cell culture medium containing the desired concentration of serum (e.g., 10% FBS) to achieve the final working concentration.

-

As a control, spike ED into serum-free medium.

-

Incubate the solutions at 37°C in a humidified incubator.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the incubation mixture.

-

Immediately quench the enzymatic activity in the collected aliquots by adding a 3-fold excess of cold acetonitrile containing an internal standard.

-

Vortex the samples vigorously and centrifuge to precipitate proteins.

-

Transfer the supernatant to clean tubes and evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC/MS/MS analysis.

-

Analyze the samples by LC/MS/MS to determine the concentration of ED.

-

Plot the concentration of ED versus time to determine the degradation rate.

Caption: Workflow for assessing this compound stability.

Signaling Pathways and Logical Relationships

Metabolic Pathway of this compound

The following diagram illustrates the metabolic breakdown of this compound in the presence of serum esterases.

Caption: Metabolic degradation pathway of this compound.

Logical Relationship for Troubleshooting In Vitro Experiments

This diagram outlines the decision-making process when troubleshooting experiments with this compound.

Caption: Troubleshooting logic for this compound experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory effect and soft properties of this compound (BNP-166), a new, anti-asthmatic steroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

Identifying and minimizing impurities in Etiprednol Dicloacetate synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Etiprednol Dicloacetate. The information is designed to help identify and minimize the formation of impurities during the manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is typically synthesized from Prednisolone in a three-step process. The overall yield for this synthesis is approximately 65%.[1]

Q2: What are the main categories of impurities encountered in the synthesis of this compound?

A2: The impurities can be broadly categorized as:

-

Process-related impurities: These arise from the starting materials, reagents, and solvents used in the synthesis.

-

Degradation products: These are formed by the breakdown of this compound or its intermediates.

Q3: What are the known impurities in this compound synthesis?

A3: Several impurities have been identified, originating from various sources. These include analogues of this compound such as the 11-oxo, 1,2-dihydro, 11-deoxy, and 11-epi analogues. Other identified impurities include the 17α-chloroiodoacetoxy, 17α-trichloroacetoxy, 17α-formyloxy, and 17α-(N,N-dimethyl)oxamoyloxy analogues, as well as the 17β-methyl ester and Δ1-cortienic acid ethyl ester. A rearranged ring A containing compound has also been identified.[1]

Q4: How can I minimize the formation of impurities originating from the starting material?

A4: The quality of the starting material, Prednisolone, is crucial. Commercial Prednisolone may contain impurities such as Prednisone, Hydrocortisone (1,2-dihydro analog), 11-deoxyprednisolone, and 11-epi Prednisolone.[1] It is essential to use high-purity Prednisolone and to have a robust analytical method to quantify these impurities in the starting material.

Q5: What is the optimal pH for the stability of this compound?

A5: The ester bonds in this compound are most stable at a pH of 4.5.[2][3][4] Maintaining this pH during work-up and in analytical mobile phases is critical to prevent degradation.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| High levels of 11-oxo-Etiprednol Dicloacetate (Impurity 6b) | The starting Prednisolone is contaminated with Prednisone. | Source high-purity Prednisolone with low Prednisone content. Implement an incoming raw material check by HPLC. |

| Presence of 1,2-dihydro-Etiprednol Dicloacetate (Impurity 5c) | The starting Prednisolone contains Hydrocortisone. | Use a higher grade of Prednisolone. Verify the purity of the starting material before commencing the synthesis. |

| Detection of 17α-trichloroacetoxy analogue (Impurity 6g) | The dichloroacetyl chloride reagent used in the acylation step is contaminated with trichloroacetyl chloride. | Use a high-purity grade of dichloroacetyl chloride. Consider purifying the reagent by distillation if necessary. |

| Formation of 17α-chloroiodoacetoxy analogue (Impurity 6f) | Partial chloride to iodide exchange during the final esterification step with ethyl iodide. This can occur due to the formation of potassium iodide as a by-product. | Minimize reaction time for the esterification step. Consider using an alternative ethylating agent that does not produce iodide ions. |

| Presence of 17α-formyloxy or 17α-(N,N-dimethyl)oxamoyloxy analogues (Impurities 6h and 6i) | These impurities are related to the use of Dimethylformamide (DMF) as a solvent, likely due to its degradation or side reactions. | Use high-purity, anhydrous DMF. Consider alternative polar aprotic solvents if these impurities are persistent. |

| Product degradation during analysis | The pH of the HPLC mobile phase is not optimal for the stability of the ester linkages. | Adjust the pH of the aqueous component of the mobile phase to 4.5 to ensure maximum stability of this compound.[2][3][4] |

Impurity Profile Data

The following table summarizes the identified impurities and their origins.

| Impurity ID | Impurity Name | Source |

| 6b | 11-oxo-Etiprednol Dicloacetate | Prednisone impurity in starting material[1] |

| 5c | 1,2-dihydro-Etiprednol Dicloacetate | Hydrocortisone impurity in starting material[1] |

| 6d | 11-deoxy-Etiprednol Dicloacetate | 11-deoxyprednisolone impurity in starting material[1] |

| 6e | 11-epi-Etiprednol Dicloacetate | 11-epi Prednisolone impurity in starting material[1] |

| 6f | 17α-chloroiodoacetoxy analogue | By-product of the esterification step[1] |

| 6g | 17α-trichloroacetoxy analogue | Impurity in dichloroacetyl chloride reagent[1] |

| 6h, 6i | 17α-formyloxy & 17α-(N,N-dimethyl)oxamoyloxy analogues | Solvent (DMF) related impurities[1] |

| 6k | 17β-methyl ester analogue | Side-product from esterification |

| 6l | Δ1-cortienic acid ethyl ester | Incomplete acylation |

| 7 | Rearranged ring A analogue | Side-product of the synthesis |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is designed for the separation and quantification of this compound and its related impurities.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: Eurospher-100 C18, 5 µm, 125 x 4 mm I.D. with a 5 mm integrated pre-column.[4]

-

Mobile Phase: An isocratic mixture of methanol and an aqueous buffer (pH 4.5) in a 60:40 (v/v) ratio. The aqueous buffer should be prepared to maintain the optimal pH for the stability of this compound.[4]

-

Flow Rate: 0.8 mL/min.[4]

-

Column Temperature: 40 °C.[4]

-

Detection: UV detection at a wavelength appropriate for corticosteroids (typically around 240-254 nm).

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, to an appropriate concentration.

Visualizations

Caption: Three-step synthesis of this compound from Prednisolone.

Caption: Logical relationship between synthesis inputs and impurity formation.

Caption: A systematic workflow for troubleshooting impurity issues.

References

Technical Support Center: Etiprednol Dicloacetate Delivery in Animal Models